molecular formula C9H11NO3 B075079 3,4-Dimethoxybenzamide CAS No. 1521-41-1

3,4-Dimethoxybenzamide

Numéro de catalogue B075079
Numéro CAS: 1521-41-1
Poids moléculaire: 181.19 g/mol
Clé InChI: XNDZRGTVUVVHQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethoxybenzamide is a chemical compound with the linear formula C9H11NO3 . It is isolated from the solid culture of Streptoverticillium morookaense .


Synthesis Analysis

The synthesis of benzamide compounds, including 3,4-Dimethoxybenzamide, can be performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzamide is represented by the linear formula C9H11NO3 . Its molecular weight is 181.19 g/mol .


Chemical Reactions Analysis

Benzamide compounds, including 3,4-Dimethoxybenzamide, are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

3,4-Dimethoxybenzamide has a molecular weight of 181.19 g/mol . It has a melting point of 163-164℃ and a predicted boiling point of 278.4±25.0 °C . The compound has a predicted density of 1.160±0.06 g/cm3 .

Safety and Hazards

When handling 3,4-Dimethoxybenzamide, it is advised to avoid dust formation and breathing vapors, mist, or gas . It is also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam . In case of skin contact, wash off with soap and plenty of water .

Orientations Futures

3,4-Dimethoxybenzamide can be used as the starting material to prepare Itopride hydrochloride . This suggests potential applications in the development of drugs that leverage the prokinetic and gastrokinetic effects of Itopride .

Propriétés

IUPAC Name

3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZRGTVUVVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074549
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzamide

CAS RN

1521-41-1
Record name 3,4-Dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1521-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Subsequently, 2-(3,4-dimethoxy-benzoylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester (16 mg) synthesized by the above process was dissolved in ethanol (5 ml). Hydrazine (1 ml) was then added to the solution at room temperature, and the mixture was stirred at that temperature for 12 hr. After the completion of the reaction, the reaction system was concentrated under the reduced pressure, and the residue was purified by column chromatography eluted with a chloroform-methanol system to give N-(3-hydrazinocarbonyl)-5-methylthiophen-2-yl)-3,4-dimethoxy-benzamide (8.0 mg, yield 50%).
Name
2-(3,4-dimethoxy-benzoylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzamide
Reactant of Route 2
3,4-Dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzamide
Reactant of Route 6
3,4-Dimethoxybenzamide

Q & A

Q1: What is the relationship between the structure of 3,4-Dimethoxybenzamide derivatives and their gastrointestinal prokinetic activity?

A1: Research suggests that the presence of a dialkylaminoethoxybenzyl moiety attached to the benzamide core is crucial for gastrointestinal prokinetic activity. A study exploring structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated that N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride) exhibited a well-balanced profile of gastroprokinetic and antiemetic activities. [] This suggests that specific substitutions on the benzene ring and the nature of the dialkylamino group can significantly influence the pharmacological activity of these compounds.

Q2: How does Itopride, a derivative of 3,4-Dimethoxybenzamide, exert its gastroprokinetic effects?

A2: Itopride appears to exert its gastroprokinetic effects through a combination of mechanisms. Primarily, it acts as a dopamine D2 receptor antagonist. [] Additionally, Itopride exhibits anticholinesterase activity, leading to increased acetylcholine levels in the gut, which in turn enhances gastrointestinal motility. [] Studies in dogs, rats, and mice have shown that Itopride significantly enhances gastric emptying and improves delayed gastric emptying induced by dopamine and morphine. [] This suggests a potential therapeutic application in managing gastrointestinal motility disorders.

Q3: What is the impact of Itopride on colonic motor activity compared to other gastroprokinetic agents?

A3: Itopride demonstrates a unique ability to stimulate both peristaltic and segmental motility in the colon, as observed in isolated guinea pig colon studies. [] In contrast, while cisapride and mosapride enhance segmental motility, they reduce peristaltic motility. In vivo studies in dogs further confirmed Itopride's ability to stimulate contractile activity throughout the gastrointestinal tract, including the colon. [] This suggests that Itopride might be particularly beneficial in treating colonic motility disorders such as functional constipation.

Q4: Have any analytical methods been developed for the quantification of Itopride in biological samples?

A4: Yes, a sensitive and specific HPLC method with fluorescence detection has been developed for the determination of Itopride HCl in serum. [] This method demonstrated a detection limit of 5 ng/ml and was successfully used to assess the pharmacokinetics of Itopride HCl in healthy volunteers. Additionally, an RP-HPLC method with UV detection has been developed for the simultaneous estimation of Esomeprazole magnesium trihydrate, Itopride hydrochloride, and Mosapride citrate in laboratory samples. [] This method utilized a Supelco 516 C18 DB column and a mobile phase composed of phosphate buffer, acetonitrile, and methanol. It achieved good separation within 6 minutes and demonstrated linearity over the relevant concentration ranges for all three drugs.

Q5: Beyond its gastroprokinetic activity, have any other biological activities been reported for 3,4-Dimethoxybenzamide or its derivatives?

A5: Research suggests that 2-(3,4-dimethoxyphenyl)benzazole derivatives, structurally related to 3,4-Dimethoxybenzamide, exhibit promising anticancer activity. [] A study evaluating a series of these compounds revealed that the introduction of dichloro atoms at specific positions on the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells. [] This highlights the potential of exploring 3,4-Dimethoxybenzamide derivatives for applications beyond gastrointestinal disorders.

Q6: Can 3,4-Dimethoxybenzamide be found in nature?

A6: Interestingly, 3,4-Dimethoxybenzamide has been isolated from the solid culture of Streptoverticillium morookaense, a bacterium. [] This finding, along with the isolation of other amides like 2-phenylacetamide, 4-methoxybenzamide, and 3,4-dimethoxycinnamamide, suggests a potential role of these compounds in the bacterium's biology. Further research could explore the significance of 3,4-Dimethoxybenzamide production by this bacterium and its potential implications.

Q7: What are the potential implications of Itopride's inhibitory effect on acetylcholinesterase?

A7: Itopride exhibits inhibitory effects on acetylcholinesterase, although it demonstrates different characteristics compared to neostigmine. [] While the clinical relevance of this finding requires further investigation, it highlights a potential area of concern. Inhibition of acetylcholinesterase can lead to increased acetylcholine levels, potentially causing cholinergic side effects. Therefore, careful monitoring and further research are needed to fully understand the clinical significance of Itopride's interaction with acetylcholinesterase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.